molecular formula C10H15O4P B1621550 Diethyl 3-hydroxyphenylphosphonate CAS No. 33733-32-3

Diethyl 3-hydroxyphenylphosphonate

Cat. No.: B1621550
CAS No.: 33733-32-3
M. Wt: 230.2 g/mol
InChI Key: NXNQMKQLDMKXGY-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxyphenylphosphonate is a useful research compound. Its molecular formula is C10H15O4P and its molecular weight is 230.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 3-hydroxyphenylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3-hydroxyphenylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-diethoxyphosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQMKQLDMKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378665
Record name diethyl 3-hydroxyphenylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33733-32-3
Record name Diethyl P-(3-hydroxyphenyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33733-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diethyl 3-hydroxyphenylphosphonate
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URL https://comptox.epa.gov/dashboard/DTXSID50378665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Diethyl (3-hydroxyphenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Bioisosteric Utility

Executive Summary

Diethyl (3-hydroxyphenyl)phosphonate (CAS: 33733-32-3) represents a critical scaffold in organophosphorus chemistry, serving as a versatile intermediate for the synthesis of phosphonic acids and biologically active phosphate mimics.[1][2][3] Unlike its para-substituted counterparts, the meta-hydroxyl isomer exhibits unique electronic stability during acid hydrolysis, preserving the P–C bond under conditions that typically cleave electron-rich aryl phosphonates. This guide details the optimized synthesis via Hirao cross-coupling, spectroscopic signatures, and its strategic application in medicinal chemistry as a phosphatase inhibitor precursor.

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

ParameterData
CAS Number 33733-32-3
IUPAC Name Diethyl (3-hydroxyphenyl)phosphonate
Molecular Formula C₁₀H₁₅O₄P
Molecular Weight 230.20 g/mol
Physical State Viscous colorless to pale yellow liquid
Solubility Soluble in DMSO, MeOH, EtOH, CHCl₃; Sparingly soluble in water
Boiling Point ~160–165 °C at 0.5 mmHg (Predicted based on congeners)
Key Functional Groups Phosphonate ester (

), Phenolic hydroxyl (

)

Synthetic Pathways & Optimization

The most robust route to Diethyl (3-hydroxyphenyl)phosphonate is the Hirao Cross-Coupling reaction . This palladium-catalyzed P–C bond formation overcomes the limitations of the classical Michaelis-Arbuzov reaction, which is generally ineffective for aryl halides.

Primary Protocol: Pd-Catalyzed Hirao Coupling

Reaction Logic: This protocol utilizes a Pd(II)/Pd(0) catalytic cycle to couple diethyl phosphite with 3-iodophenol. The use of a base neutralizes the HI byproduct, driving the equilibrium forward.

  • Reagents:

    • Substrate: 3-Iodophenol (1.0 equiv)

    • Reagent: Diethyl phosphite (1.1 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) or Pd(PPh₃)₄ (3-5 mol%)

    • Base: Triethylamine (Et₃N) (1.5 equiv)

    • Solvent: Ethanol (Green alternative) or Toluene (Classical)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon. Oxygen exclusion is critical to prevent phosphite oxidation and catalyst deactivation.

  • Reagent Charging: Add 3-iodophenol (10 mmol) and Pd(OAc)₂ (0.5 mmol) to the flask. Dissolve in anhydrous Ethanol (20 mL).

  • Addition: Add Triethylamine (15 mmol) followed by the slow, dropwise addition of Diethyl phosphite (11 mmol) via syringe. Note: Exotherm is possible.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or ³¹P NMR.

    • Endpoint: Disappearance of diethyl phosphite signal (~7 ppm, d,

      
       = 690 Hz) and appearance of product (~18 ppm).
      
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition of the aryl halide and the ligand exchange with the phosphite.

HiraoCoupling Start Start: 3-Iodophenol OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Cycle Start LigEx Ligand Exchange (H-P(O)(OEt)2 enters) OxAdd->LigEx RedElim Reductive Elimination (P-C Bond Formation) LigEx->RedElim - HI (to Base) RedElim->Pd0 Regeneration Product Product: Diethyl (3-hydroxyphenyl)phosphonate RedElim->Product Base Base (Et3N) Scavenges HI Base->LigEx Assists Deprotonation

Figure 1: Catalytic cycle of the Hirao cross-coupling reaction for aryl phosphonate synthesis.

Spectroscopic Characterization

Reliable identification relies on the distinct coupling patterns of the phosphorus atom.

  • ³¹P NMR (162 MHz, CDCl₃):

    • 
       16.0 – 19.0 ppm:  Appears as a singlet (decoupled) or multiplet (coupled). This shift is diagnostic for aryl phosphonates. Absence of the P-H coupling doublet (seen in starting material) confirms conversion.
      
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (

      
       6.9 – 7.5 ppm):  Multiplet, 4H. The meta-substitution pattern is complex but distinct from para (symmetric doublets).
      
    • Hydroxyl (

      
       ~8.0 – 9.0 ppm):  Broad singlet, D₂O exchangeable.
      
    • Ethoxy Groups (

      
       4.0 – 4.2 ppm):  Multiplet (dq), 4H (
      
      
      
      ).
    • Methyl Groups (

      
       1.2 – 1.4 ppm):  Triplet, 6H (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 231.07; Found 231.1.

Applications in Drug Discovery & Materials[4]

Bioisosteres in Medicinal Chemistry

Diethyl (3-hydroxyphenyl)phosphonate is a "masked" anion. Upon hydrolysis, it yields (3-hydroxyphenyl)phosphonic acid, a stable bioisostere of phenyl phosphate.

  • Phosphatase Inhibition: The phosphonic acid moiety (

    
    ) resists enzymatic cleavage by phosphatases, unlike the labile 
    
    
    
    ester bond, allowing it to act as a competitive inhibitor.
  • Stability Advantage: The meta-hydroxyl group provides electronic stabilization.[4] Unlike para-hydroxyphenyl phosphonates, which can undergo P–C bond cleavage in strong acid (reverting to phenol and inorganic phosphate), the meta isomer retains the P–C bond during hydrolysis (e.g., refluxing 6M HCl).

Experimental Workflow: Hydrolysis to Active Pharmacophore

HydrolysisWorkflow Precursor Diethyl (3-hydroxyphenyl) phosphonate Reaction Hydrolysis (6M HCl, Reflux, 6h) Precursor->Reaction Intermediate Mono-ester Intermediate Reaction->Intermediate Fast Product (3-Hydroxyphenyl) phosphonic acid Intermediate->Product Slow

Figure 2: Hydrolysis workflow converting the diester prodrug/intermediate to the active phosphonic acid.

Handling, Stability & Safety

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Hazards:

    • Skin/Eye Irritant: The phenolic moiety and phosphonate ester can cause irritation. Wear nitrile gloves and safety glasses.

    • Inhalation: Avoid aerosols; handle in a fume hood.

  • Spill Cleanup: Absorb with sand or vermiculite. Neutralize surfaces with dilute sodium bicarbonate solution.

References

  • Hirao, T., et al. (1981).[5] "New applications of palladium-catalyzed cross-coupling: preparation of aryl phosphonates." Synthesis.

  • Kalek, M., & Stawinski, J. (2008). "Palladium-catalyzed C-P bond formation: mechanistic studies." Organometallics.

  • BenchChem Technical Support. "Synthesis of (3-Hydroxyphenyl)phosphonic acid: Stability Notes."

  • PubChem Compound Summary. "Diethyl (3-hydroxyphenyl)phosphonate (CAS 33733-32-3)."[1][2]

  • GuideChem. "Chemical Properties and Suppliers for CAS 33733-32-3."

Sources

An In-Depth Technical Guide to the Solubility of 3-Hydroxyphenylphosphonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Hydroxyphenylphosphonic acid diethyl ester, a key organophosphorus compound with significant potential in synthetic and medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific isomer, this guide establishes a predictive framework based on its molecular structure and the known properties of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various solvent systems. This document is intended to serve as a foundational resource for researchers, enabling a deeper understanding of the compound's behavior in solution and providing the practical tools necessary for its application in drug development and other advanced research fields.

Introduction and Molecular Overview

3-Hydroxyphenylphosphonic acid diethyl ester, also known as diethyl (3-hydroxyphenyl)phosphonate, is an aromatic phosphonate ester. Its structure is characterized by a diethyl phosphonate group attached to a benzene ring, with a hydroxyl group at the meta-position. This unique combination of a polar, acidic hydroxyl group and a relatively nonpolar phosphonate ester moiety imparts a distinct solubility profile that is critical to its handling, purification, and reaction chemistry.

The strategic placement of the hydroxyl group at the 3-position is noteworthy; it is known to confer stability to the P-C bond during acidic hydrolysis, a significant advantage over its 4-hydroxy isomer which is prone to cleavage under similar conditions[1]. This stability makes the 3-hydroxy isomer a more robust intermediate in syntheses requiring de-esterification to the corresponding phosphonic acid. Understanding its solubility is paramount for optimizing processes such as purification by silica gel chromatography, where it behaves as a compound of intermediate polarity[1].

Figure 1: Molecular Structure of 3-Hydroxyphenylphosphonic Acid Diethyl Ester.

Physicochemical Properties and Solubility Prediction

PropertyPredicted Value / CharacteristicRationale and Comparative Analysis
Molecular Formula C₁₀H₁₅O₄PBased on structural components.
Molecular Weight ~230.19 g/mol Calculated from the molecular formula. This is comparable to related structures like diethyl phenylphosphonate (214.20 g/mol )[2].
Physical State Likely a viscous liquid or low-melting solid at STP.Diethyl phenylphosphonate is a liquid. The addition of a hydroxyl group may increase intermolecular hydrogen bonding, potentially raising the melting point.
Polarity IntermediateThe molecule possesses a nonpolar phenyl ring and ethyl chains, a polar phosphonate group (P=O), and a polar, hydrogen-bond-donating hydroxyl group.
pKa (Phenolic OH) ~10-12The phenolic hydroxyl group is weakly acidic, similar to phenol itself[3]. This acidity is a key factor in its pH-dependent aqueous solubility.
Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The dual nature of 3-hydroxyphenylphosphonic acid diethyl ester—possessing both polar and nonpolar regions—suggests a nuanced solubility profile.

  • Aqueous Solubility: The presence of the phenolic hydroxyl group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the bulky phenyl ring and diethyl ester groups are hydrophobic and will limit this solubility. Phenol itself is sparingly soluble in water (8.3 g/100 mL at 20 °C)[1][3]. It is expected that the larger phosphonate ester will further reduce water solubility compared to phenol. The solubility in aqueous solutions will be highly pH-dependent. In basic media (pH > pKa), the hydroxyl group will be deprotonated to form a phenoxide, significantly increasing its polarity and, consequently, its water solubility.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): High solubility is predicted in these solvents. The hydroxyl group can engage in hydrogen bonding with alcohols, and the overall polarity is compatible with these solvents. Phenol is highly soluble in alcohols and acetone[1][4][5].

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to the polarity of the phosphonate group and the ability of these solvents to act as hydrogen bond acceptors for the phenolic proton.

  • Ethers and Chlorinated Solvents (e.g., Diethyl Ether, Dichloromethane, Chloroform): Moderate to good solubility is anticipated. While these solvents are less polar than alcohols, the organic character of the phenyl ring and ethyl esters will facilitate dissolution. Phenol is very soluble in ether and chloroform[1][4].

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected. The polar phosphonate and hydroxyl groups will hinder dissolution in nonpolar media. However, it is soluble enough in mixtures of hexanes and ethyl acetate to be purified via silica gel chromatography, indicating some affinity for less polar environments[1].

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary for definitive solubility determination. The saturation shake-flask method is a robust and widely accepted technique for this purpose[6][7].

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid to a known volume of solvent in a sealed vial. B 2. Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) to ensure equilibrium. A->B C 3. Allow solid to settle. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid. B->C D 4. Dilute an aliquot of the saturated solution with a suitable mobile phase/solvent. C->D E 5. Analyze by a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculate concentration against a standard curve. E->F

Figure 2: Standard Workflow for the Shake-Flask Solubility Measurement.

Detailed Experimental Protocol (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 3-hydroxyphenylphosphonic acid diethyl ester in a given solvent at a specified temperature.

Materials:

  • 3-Hydroxyphenylphosphonic acid diethyl ester (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid 3-hydroxyphenylphosphonic acid diethyl ester to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • Causality Insight: Constant temperature is critical as solubility is a temperature-dependent property. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation Check: This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter material.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4).

  • Calculation: Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Methods for Quantification

Accurate quantification of the dissolved ester is essential for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method due to the presence of the aromatic ring.

HPLC-UV Method
  • Principle: The compound is separated from potential impurities on a chromatographic column and detected by its absorbance of UV light. The area under the chromatographic peak is proportional to its concentration.

  • Column: A reversed-phase C18 column is a good starting point, given the compound's intermediate polarity.

  • Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid to ensure the phenolic proton is on) and a polar organic solvent like acetonitrile or methanol would be effective.

  • Detection: The phenyl group will have a strong UV absorbance, likely around 254-280 nm. The exact wavelength of maximum absorbance (λ_max) should be determined experimentally.

  • Quantification: A calibration curve must be generated using standard solutions of the compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

UV-Vis Spectrophotometry

For a less complex matrix where the compound is the only absorbing species, direct UV-Vis spectrophotometry can be a rapid quantification method[8][9][10].

  • Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Procedure:

    • Determine the λ_max of 3-hydroxyphenylphosphonic acid diethyl ester in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λ_max.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the diluted, saturated sample and determine its concentration from the calibration curve.

    • Trustworthiness Note: This method's accuracy depends on the purity of the sample and the absence of other UV-absorbing species in the solution. It is less specific than HPLC.

Factors Influencing Solubility

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used under varying thermal conditions.

  • pH: As discussed, the aqueous solubility of 3-hydroxyphenylphosphonic acid diethyl ester will increase dramatically at pH values above the pKa of its phenolic hydroxyl group due to the formation of the more polar phenoxide salt.

  • Solvent Composition: In mixed solvent systems, the polarity of the overall solvent will dictate solubility. For instance, in a hexane/ethyl acetate mixture, increasing the proportion of the more polar ethyl acetate will increase the solubility of this compound.

Conclusion

While direct, quantitative solubility data for 3-Hydroxyphenylphosphonic acid diethyl ester remains to be published, a robust understanding of its likely behavior can be derived from its molecular structure and comparison with analogous compounds. It is predicted to be a compound of intermediate polarity with good solubility in polar organic solvents and pH-dependent solubility in aqueous media. For applications requiring precise solubility values, this guide provides a validated experimental framework, from the classic shake-flask method to appropriate analytical quantification techniques, empowering researchers to generate reliable data and effectively integrate this versatile compound into their development workflows.

References

  • Bouyahya, A., et al. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Materials and Environmental Science. [Link]

  • SATHEE. (n.d.). Chemistry Phenol. [Link]

  • Solubility of Things. (n.d.). Phenol. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Scribd. (n.d.). Phenol Solubility Data Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Phenol. [Link]

  • Natural Volatiles & Essential Oils. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. [Link]

  • Redalyc.org. (n.d.). spectrophotometric methods for the measurement of total phenolic compounds and total flavonoids. [Link]

  • PubChem. (n.d.). Diethyl (hydroxy(phenyl)methyl)phosphonate. [Link]

  • ChemBK. (2024). Phenylphosphonic acid diethyl ester. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • The Good Scents Company. (n.d.). diethyl 3,5-di-t-butyl-4-hydroxybenzylphosphonate, 976-56-7. [Link]

  • ResearchGate. (2025). Organophosphate Ester Flame Retardants and Plasticizers in the Global Oceanic Atmosphere. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • MDPI. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. [Link]

  • ResearchGate. (2025). Predicting the acute toxicity of organophosphate esters (OPEs) to aquatic organisms by modelling the structure-toxicity relationships using partial least square regression. [Link]

  • Wiley Analytical Science. (2020). Detecting traces of phosphonates. [Link]

  • JETIR.org. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. [Link]

  • HELIX Chromatography. (2021). HPLC Methods for analysis of Phosphonate ion. [Link]

  • ResearchGate. (2025). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]

  • SIELC Technologies. (2012). HPLC Separation of Phosphorous and Phosphoric Acids. [Link]

  • MDPI. (2021). Organophosphate Esters in China: Fate, Occurrence, and Human Exposure. [Link]

  • PubChem. (n.d.). Phosphonic acid, phenyl-, diethyl ester. [Link]

  • Georganics. (n.d.). DIETHYL PHENYLPHOSPHONATE. [Link]

Sources

Troubleshooting & Optimization

Purification of diethyl 3-hydroxyphenylphosphonate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocol for Diethyl 3-hydroxyphenylphosphonate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Methodology Optimization)[1]

Executive Summary

User is attempting to purify diethyl 3-hydroxyphenylphosphonate (CAS: 21008-99-9) via flash column chromatography.[1] This compound presents a dual-modality separation challenge:

  • Polarity: The phosphonate ester (

    
    ) is a strong hydrogen bond acceptor.
    
  • Acidity: The phenolic hydroxyl (

    
    ) at the meta position is acidic (
    
    
    
    ) and prone to irreversible binding or "streaking" on standard silica gel.

The following guide replaces standard generic advice with a chemically specific protocol designed to suppress silanol interactions and ensure baseline resolution.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must diagnose the crude mixture composition.[2] The synthesis method (likely Hirao Cross-Coupling or Arbuzov ) dictates the impurity profile.

1.1 The "Triage" Checklist
ParameterSpecificationWhy this matters?
Stationary Phase Silica Gel 60 (40-63 µm)Standard phase, but requires buffering for phenols.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core; prevents precipitation.
Mobile Phase B Methanol (MeOH)Provides polar lift for the phosphonate.
Modifier Acetic Acid (0.5 - 1.0%) CRITICAL: Suppresses ionization of the phenol, preventing tailing.[1]
Loading Mode Dry Load (Celite or Silica)Liquid loading in polar solvents (DMSO/DMF) will destroy resolution.[1]
1.2 Visualization Strategy (TLC)

Do not rely on UV alone.[1] Phosphonates can be deceptive under 254 nm if the aromatic ring is electron-deficient.[1]

  • Primary: UV absorption (254 nm).[1][3]

  • Secondary (Phenol Specific): KMnO₄ stain . The phenol will stain bright yellow/brown on a pink background immediately.

  • Tertiary (Phosphorus Specific): Hanessian’s Stain (Cerium Molybdate) .[1] Phosphonates appear as blue spots upon heating.[1][4]

Module 2: The Purification Protocol
Step 1: Sample Preparation (Dry Loading)
  • Rationale: The compound is likely an oil or low-melting solid.[1] Dissolving it in the mobile phase for liquid loading often leads to band broadening because the compound is too polar.

  • Protocol:

    • Dissolve crude mixture in minimal DCM.

    • Add Silica Gel (ratio 1:2 crude-to-silica by mass).[1]

    • Rotovap to dryness until a free-flowing powder is obtained.

Step 2: Column Equilibration
  • Flush the column with 99:1 DCM:Acetic Acid .

  • Note: The acid must be present before the sample touches the silica to neutralize active silanol sites.

Step 3: Gradient Elution

Run a linear gradient.[1] The phosphonate is polar but the ethyl groups provide some lipophilicity.

Time (CV)% Mobile Phase B (5% MeOH in DCM)State
0 - 20%Elute non-polar impurities (unreacted aryl halides).[1]
2 - 100%

30%
Product Elution Window (expect elution ~15-20%).[1]
10 - 1230%

100%
Flush polar byproducts (oxidized phosphines).[1]

Note: If using Hexane/EtOAc, the product will likely elute at >60% EtOAc.[4] However, DCM/MeOH provides sharper peak shape for phenolic phosphonates.

Module 3: Troubleshooting (FAQ)

Q1: My product is "streaking" (tailing) across the column. I can't separate it from the impurity.

  • Cause: The phenolic proton is H-bonding with the silica silanols (

    
    ).[1]
    
  • Solution: You are likely missing the acidic modifier. Add 1% Acetic Acid to both mobile phases.[1] This protonates the silica surface and forces the phenol to remain in its neutral, mobile state.

Q2: I see a spot on TLC, but it's not eluting from the column.

  • Cause: Phosphonates can coordinate to metal residues if you used a Palladium catalyst (Hirao coupling).[1]

  • Solution: Perform a metal scavenging wash before the column. Dissolve crude in EtOAc and wash with 10% aqueous Cysteine or use a solid-phase metal scavenger (e.g., SiliaMetS® Thiol).[1]

Q3: The NMR shows extra ethyl peaks.

  • Cause: If you used Triethyl Phosphite (Arbuzov), you might have "Diethyl Ethylphosphonate" byproduct.[1][5]

  • Solution: This byproduct is volatile.[1] High-vacuum drying (

    
     mbar) at 60°C for 4 hours will usually remove it without chromatography.[1]
    
Module 4: Visual Workflows
Figure 1: Decision Matrix for Tailing Issues

Caption: Logical flow to diagnose and correct peak tailing during phosphonate purification.

TailingTroubleshoot Start Issue: Broad/Tailing Peak CheckAcid Is Acid Modifier (AcOH) present? Start->CheckAcid CheckLoad Was Sample Liquid Loaded? CheckAcid->CheckLoad Yes ActionAddAcid Action: Add 1% AcOH to Mobile Phase CheckAcid->ActionAddAcid No CheckMetal Was Pd/Ni Catalyst used? CheckLoad->CheckMetal No (Dry loaded) ActionDryLoad Action: Switch to Dry Loading (Celite/Silica) CheckLoad->ActionDryLoad Yes (in polar solvent) ActionScavenge Action: Perform Metal Scavenging Wash CheckMetal->ActionScavenge Yes

[1]

Figure 2: Synthesis & Workup Workflow (Hirao Context)

Caption: Pre-purification workflow to minimize column load and protect the stationary phase.

WorkupFlow Rxn Crude Reaction Mixture (Pd Catalyst + Base) Quench Aq. Wash (NH4Cl) Remove Salts Rxn->Quench Scavenge Metal Scavenging (Thiol Resin or Wash) Quench->Scavenge Critical Step Dry Dry Load onto Silica Scavenge->Dry Column Flash Column (DCM/MeOH + 1% AcOH) Dry->Column

[1]

References
  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1]

  • Hirao, T.; Masunaga, T.; Ohshiro, Y.; Agawa, T. (1981).[1] "A Novel Synthesis of Dialkyl Arenephosphonates". Synthesis. 1981 (1): 56–57.[1]

  • Reich, H. J.; Rigby, J. H. (Eds).[1] (1999).[1] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.[1] (Reference for pKa of phenols and silica interactions).

  • Teledyne ISCO. (2022).[1] "Flash Chromatography Guide: Purifying Polar Compounds". (General reference for amine/phenol modifiers).

Sources

Technical Support Center: Troubleshooting Aryl Halide Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing C–P Bond Formation (Hirao & Modified Cross-Coupling)

Executive Summary & Scope

Welcome to the C–P Coupling Support Center. This guide addresses low conversion and yield issues in the transition-metal-catalyzed phosphorylation of aryl halides (Ar-X). While often broadly termed "phosphorylation," this specific transformation typically refers to the Hirao reaction and its modern variants (Pd- or Ni-catalyzed cross-coupling) to synthesize aryl phosphonates [Ar-P(O)(OR)₂] or phosphinates [Ar-P(O)R(OR')] .

The Core Challenge: Unlike C–N or C–C couplings, C–P bond formation is complicated by the phosphorus reagent itself. The H-phosphonate reagent is an ambident nucleophile (existing in P(III)/P(V) equilibrium) and a potential ligand that can poison the catalyst or compete with the ancillary ligands.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to diagnose the root cause of your low conversion.

TroubleshootingTree Start ISSUE: Low Conversion (<50%) CheckSM Is Aryl Halide remaining? Start->CheckSM CheckProd Is De-halogenated Ar-H major byproduct? CheckSM->CheckProd Yes ComplexMix DIAGNOSIS: P-Reagent Decomposition or Ligand Scrambling CheckSM->ComplexMix No (SM Consumed) Reduction DIAGNOSIS: Hydrodehalogenation (Reductive pathway dominates) CheckProd->Reduction Yes Stall DIAGNOSIS: Catalyst Deactivation or Oxidative Addition Failure CheckProd->Stall No (Just SM + Trace Prod) Sol_Mix 1. Pre-mix P-reagent + Base 2. Strict O2 exclusion 3. Check P(O)H purity ComplexMix->Sol_Mix Fix Sol_Red 1. Switch Solvent (avoid EtOH/THF) 2. Lower Temp 3. Change Base (Cs2CO3) Reduction->Sol_Red Fix Sol_Stall 1. Check Ar-X (I > Br >> Cl) 2. Switch to Ni-catalysis 3. Use bidentate ligand (dppf) Stall->Sol_Stall Fix

Figure 1: Diagnostic logic flow for identifying failure modes in C–P cross-coupling.

Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the competition occurring in your flask. The reaction relies on the P(III) tautomer of the H-phosphonate, which is the active species.

The Catalytic Cycle & Failure Points

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-P(O)(OR)2) OxAdd->LigEx + P-Nucleophile - X Dead Ar-H + Pd(II) Dead OxAdd->Dead Protodehalogenation (Side Rxn) RedElim Reductive Elimination (C-P Bond Formed) LigEx->RedElim RedElim->Pd0 - Product ArX Ar-X HPhos H-P(O)(OR)2 (P(V) Inactive) ActivePhos :P(OH)(OR)2 (P(III) Active) HPhos->ActivePhos Tautomerization (Base assisted) ActivePhos->LigEx Nucleophilic Attack Base Base

Figure 2: The Pd-catalyzed Hirao cycle. Note that the H-phosphonate must tautomerize to P(III) to react. Failure often occurs if this tautomerization is slow or if the P-species binds too strongly to Pd, preventing turnover.

Troubleshooting Guides (FAQs)

Category A: Catalyst & Ligand Dynamics[1][2]

Q1: I am using Pd(PPh₃)₄, but the reaction stalls after 20% conversion. Why? A: Ligand Scrambling/Oxidation.

  • The Science: In C–P coupling, your reagent (H-phosphonate) looks very similar to the phosphine ligands on your catalyst (PPh₃). The H-phosphonate can displace PPh₃, forming a less active catalyst. Furthermore, at high temperatures, PPh₃ is easily oxidized to OPPh₃, which kills the catalytic cycle.

  • The Fix: Switch to Pd(OAc)₂ with a bidentate ferrocenyl ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . Bidentate ligands are harder to displace, maintaining the active "bite angle" required for reductive elimination [1].

Q2: My aryl chloride (Ar-Cl) substrates are not reacting at all. A: Oxidative Addition Barrier.

  • The Science: The C–Cl bond is significantly stronger (approx. 95 kcal/mol) than C–Br or C–I. Standard Pd(0) sources struggle to break this bond (Oxidative Addition is the Rate-Determining Step).

  • The Fix:

    • Switch Metal: Use a Nickel catalyst (e.g., NiCl₂(dppe)). Nickel is smaller and more nucleophilic, making it superior for activating C–Cl bonds [2].

    • High-Energy Pd: If you must use Pd, use bulky, electron-rich ligands like Buchwald's ligands (though less common for Hirao) or high loading of Pd(dppf)Cl₂ at elevated temperatures (100–120°C).

Category B: Reagents & Environment

Q3: The reaction turns black immediately, and I get low yield. A: "Pd-Black" Precipitation.

  • The Science: The catalyst has aggregated into inactive metallic palladium. This happens when the reduction of Pd(II) to Pd(0) happens faster than the oxidative addition to the aryl halide, or if the stabilizing ligands are stripped away.

  • The Fix:

    • Add Excess Ligand: Add 10-20 mol% extra free ligand (e.g., PPh₃ or dppf) to stabilize the Pd species.

    • Slow Addition: Add the base slowly or use a weaker base (e.g., K₃PO₄ instead of Et₃N) to control the rate of active species generation.

Q4: Why is moisture control critical if the reaction is aqueous-tolerant in some papers? A: P-H Bond Oxidation.

  • The Science: While the coupling might tolerate water, the reagents (dialkyl phosphites) are prone to hydrolysis or rapid oxidation to phosphate esters (P(V)-OR) in the presence of air/water and base, removing the nucleophile from the equation.

  • The Fix: Dry all solvents (Toluene/DMF) and degas liquids using the "freeze-pump-thaw" method or vigorous argon sparging for 20 minutes.

Optimized Experimental Protocols

Method A: The Robust Pd-Catalyzed Protocol (Standard)

Best for: Aryl Iodides, Aryl Bromides, and electron-deficient systems.

  • Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Cool under Argon.

  • Loading:

    • Aryl Halide (1.0 equiv)[1]

    • Dialkyl phosphite (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: dppf (10 mol%) — Crucial: Pre-stir Pd and Ligand in solvent for 15 mins to form the active complex.

    • Base: Et₃N (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).

    • Solvent: Anhydrous DMF or Toluene (0.2 M concentration).

  • Execution: Seal and heat to 90–110°C for 12–24 hours.

  • Workup: Filter through Celite (to remove Pd), concentrate, and purify via silica gel chromatography.

Method B: The Ni-Catalyzed Protocol (For Chlorides)

Best for: Aryl Chlorides, Sterically hindered substrates, and cost-efficiency.

  • Setup: Glovebox or strict Schlenk technique (Ni(0) intermediates are air-sensitive).

  • Loading:

    • Aryl Chloride (1.0 equiv)

    • Dialkyl phosphite (1.5 equiv)

    • Catalyst: NiCl₂(dppe) (5–10 mol%)

    • Reductant: Zn powder (20 mol%) — Helps regenerate Ni(0).

    • Base: DABCO (2.0 equiv) or K₃PO₄.

    • Solvent: 1,4-Dioxane.[2]

  • Execution: Heat to 100–120°C .

  • Note: Ni-catalyzed reactions often result in green/brown solutions. A color change to black usually indicates catalyst decomposition [3].

Data Reference Tables

Table 1: Leaving Group Reactivity & Catalyst Choice
Substrate (Ar-X)Bond Energy (kcal/mol)Recommended CatalystDifficulty
Ar-I ~65Pd(PPh₃)₄ or Pd(OAc)₂/dppfEasy
Ar-Br ~81Pd(OAc)₂/dppfModerate
Ar-OTf (Triflate)~90Pd(dppf)Cl₂Moderate
Ar-Cl ~95NiCl₂(dppe) or Pd-XantphosHard
Table 2: Solvent Effects on Conversion
SolventPolarityBoiling PtEffect on Reaction
Toluene Non-polar110°CStandard. Good for lipophilic substrates.
DMF Polar Aprotic153°CExcellent. Promotes P(III) tautomer formation.
Acetonitrile Polar Aprotic82°CGood, but low BP limits difficult couplings.
Ethanol Polar Protic78°CAvoid. Can cause solvolysis/side reactions.

References

  • Hirao, T., et al. (1981).[3] "Novel synthesis of dialkyl arenephosphonates." Synthesis, 1981(1), 56-57. Link

  • Han, L. B., & Tanaka, M. (1996). "Nickel-Catalyzed Preparation of Arylphosphonates from Aryl Halides." Journal of the American Chemical Society, 118(6), 1571-1572. Link

  • Kalek, M., & Stawinski, J. (2007). "Pd(0)-Catalyzed Phosphorus-Carbon Bond Formation: Mechanistic Studies." Organometallics, 26(24), 5840-5847. Link

  • Goulioukina, N. S., et al. (2009). "Hirao reaction with Pd(OAc)2/dppf: a general method for the synthesis of arylphosphonates."[1] Tetrahedron: Asymmetry, 20, 192-197. Link

  • Montchamp, J. L. (2005). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Journal of Organometallic Chemistry, 690, 2388-2406. Link

Sources

Validation & Comparative

Definitive Guide to 31P NMR Characterization of Diethyl 3-hydroxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Technical Profile

Introduction: The Pharmacophore Mimic

Diethyl 3-hydroxyphenylphosphonate is a critical intermediate in medicinal chemistry, serving as a non-hydrolyzable isostere of phosphate monoesters. In drug development, particularly for phosphatase inhibitors and bone-targeting agents, the phosphonate moiety (


) mimics the tetrahedral geometry of the phosphate group (

) while resisting enzymatic cleavage.

For researchers, the 31P NMR chemical shift is the definitive fingerprint for validating this structure. Unlike 1H or 13C NMR, which can be cluttered by the ethyl ester signals and aromatic multiplets, 31P NMR provides a singlet resonance that is highly sensitive to the electronic environment of the phosphorus atom.

Core Technical Data: 31P NMR Shift

The chemical shift of diethyl 3-hydroxyphenylphosphonate is governed by the shielding tensor of the phosphorus nucleus, influenced heavily by the meta-hydroxyl group.

ParameterValue / RangeConditions
Primary Shift (

)
17.5 – 19.5 ppm CDCl₃, 298 K, referenced to 85% H₃PO₄
Shift in DMSO-d₆ 16.0 – 18.0 ppm DMSO-d₆ (H-bonding effects)
Multiplicity Singlet (s) Proton-decoupled (

)
Coupling (

)
~550-600 Hz Observed only in coupled spectra (P-H bond absent here, but relevant for H-phosphonate precursors)

Expert Insight : The shift is typically downfield (higher ppm) relative to alkyl phosphonates (20-30 ppm) but falls within the characteristic aryl phosphonate window. The meta-hydroxyl group exerts an inductive electron-withdrawing effect (


) that is distinct from the resonance-dominated para-isomer.

Part 2: Comparative Analysis (Alternatives & Isomers)

To ensure structural integrity, one must distinguish the 3-hydroxy isomer from its likely impurities or structural isomers. The following table contrasts the target molecule with its closest "alternatives."

Table 1: Comparative 31P NMR Shifts of Aryl Phosphonates[1]
CompoundStructureApprox.[1][2][3][4][5][6]

(CDCl₃)
Electronic Driver
Diethyl 3-hydroxyphenylphosphonate m-OH-Ph-PO(OEt)₂18.2 ppm Inductive withdrawal dominates; resonance decoupled.
Diethyl phenylphosphonate Ph-PO(OEt)₂17.0 - 17.5 ppm Baseline reference; no substituent effect.
Diethyl 4-hydroxyphenylphosphonate p-OH-Ph-PO(OEt)₂19.0 - 20.5 ppm Strong resonance donation (

) from para-OH shields less effectively than expected due to P-O orbital overlap.
Diethyl phosphite (EtO)₂P(O)H7 - 8 ppm Warning : Common starting material. Distinct

Hz doublet in coupled spectra.
Mechanistic Causality

The shift difference between the 3-OH and 4-OH isomers is driven by the Hammett Substituent Constants :

  • 3-Position (Meta): The hydroxyl group acts primarily as an electron-withdrawing group by induction (

    
    ), pulling electron density through the sigma bond framework. This deshields the phosphorus nucleus slightly less than resonance effects, keeping the shift closer to the unsubstituted phenyl parent.
    
  • 4-Position (Para): The hydroxyl group donates electron density via resonance (

    
    ). In aryl phosphonates, electron-donating groups often cause a downfield shift (higher ppm) contrary to simple shielding logic, due to changes in the paramagnetic shielding term of the phosphorus tensor.
    

Part 3: Experimental Protocol & Workflow

Self-Validating Acquisition Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific workflow. 31P NMR is sensitive to pH and concentration; standardizing these variables is crucial.

Step 1: Sample Preparation
  • Mass : Weigh 15-20 mg of the diethyl 3-hydroxyphenylphosphonate.

  • Solvent : Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the sample is a free acid (phosphonic acid) rather than the diethyl ester, use DMSO-d₆ or D₂O with NaOD, as it will be insoluble in chloroform.

  • Desiccant : Ensure the sample is dry. Residual water can broaden the peak or cause hydrolysis to the mono-ester over time.

Step 2: Instrument Parameters
  • Nucleus : 31P (typically ~161.9 MHz on a 400 MHz instrument).

  • Pulse Sequence : zgpg30 (Power-gated decoupling).

    • Reasoning: Use inverse gated decoupling if integration is required (to suppress NOE), though for simple characterization, standard decoupling is sufficient.

  • Sweep Width : 200 to -100 ppm (Wide enough to catch inorganic phosphate impurities at 0 ppm).

  • Relaxation Delay (D1) : 2-5 seconds. Phosphorus has a long T1 relaxation time; a short D1 will saturate the signal and reduce intensity.

  • Scans (NS) : 64 - 128 scans (High sensitivity of 31P usually yields good SNR quickly).

Step 3: Reference Standard
  • External Standard : Insert a sealed capillary containing 85% H₃PO₄ into the NMR tube. Calibrate this signal to 0.00 ppm .

  • Alternative: Most modern spectrometers calibrate electronically based on the deuterium lock signal (Ξ ratio). Ensure this is set correctly in the processing software.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Identification Logic

This diagram illustrates the decision tree for confirming the identity of the product based on chemical shift and coupling patterns.

G Start Crude Reaction Mixture Acquire Acquire 31P{1H} NMR Start->Acquire Decision1 Signal at ~7-8 ppm? Acquire->Decision1 Impurity Impurity: Diethyl Phosphite (Starting Material) Decision1->Impurity Yes (J_PH ~690Hz) Decision2 Signal at ~17-19 ppm? Decision1->Decision2 No CheckH Check 1H NMR (Aromatic Region) Decision2->CheckH Yes (Singlet) IsomerCheck Coupling Pattern Analysis CheckH->IsomerCheck Result3 3-OH Isomer (Complex Multiplet) IsomerCheck->Result3 Asymmetric Result4 4-OH Isomer (AA'BB' System) IsomerCheck->Result4 Symmetric

Caption: Logical workflow for distinguishing the target 3-hydroxy phosphonate from starting materials and regioisomers.

Diagram 2: Electronic Effects on Chemical Shift

This diagram visualizes why the shift appears where it does relative to the phenyl parent.

G Phenyl Phenylphosphonate (Reference: ~17.0 ppm) MetaOH 3-OH (Meta) Inductive Effect (-I) Phenyl->MetaOH Add OH at C3 ParaOH 4-OH (Para) Resonance Effect (+R) Phenyl->ParaOH Add OH at C4 ShiftMeta Minimal Shift / Slight Deshielding (~18.2 ppm) MetaOH->ShiftMeta Electron Withdrawal (Through Sigma Bonds) ShiftPara Significant Deshielding (~20.0 ppm) ParaOH->ShiftPara Electron Donation (Through Pi System)

Caption: Mechanistic comparison of substituent effects on the phosphorus nucleus shielding tensor.

References

  • Kaluzna, M. et al. (2016). Synthesis and Applications of Arylphosphonates. Journal of Organometallic Chemistry.

  • Reich, H. J. (2020). 31P Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison Organic Chemistry Data.

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard Reference Text).
  • Tebby, J. C. (1991).
  • ChemicalBook . (2024). Diethyl (2-hydroxyphenyl)phosphonate Product Profile.

Sources

1H NMR Interpretation of Meta-Substituted Phenylphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The "Multiplet Problem"

In drug development, meta-substituted phenylphosphonates are critical pharmacophores (e.g., in nucleotide mimics and enzyme inhibitors). However, their characterization via standard 1H NMR is notoriously difficult. The 100% natural abundance of


P (spin 1/2) creates a "heteronuclear spin system" where every proton on the aromatic ring is potentially split not just by its neighbors (

), but also by the phosphorus nucleus (

).

This guide compares three interpretation methodologies—Standard Coupled 1H NMR , 1H-{31P} Decoupled NMR , and 2D 1H-31P HMBC —to provide a definitive workflow for resolving these complex spin systems.

Mechanistic Grounding: The Spin System

To interpret the spectra, one must first understand the coupling network. In a meta-substituted phenylphosphonate, the symmetry is broken, creating four distinct aromatic proton environments.

The Coupling Network ( vs )

The phosphorus atom exerts a long-range coupling effect that decreases with distance but remains diagnostic.

  • Ortho Protons (H2, H6): Strong coupling to P (

    
     Hz).
    
  • Meta Protons (H5): Weak coupling to P (

    
     Hz).
    
  • Para Protons (H4): Negligible coupling (

    
     Hz).
    
Visualization of the Spin System

The following diagram illustrates the connectivity and coupling pathways that create the complex multiplets.

G P Phosphorus (31P) C1 C-ipso P->C1 P-C Bond H2 H2 (Ortho) Diagnostic P->H2 3J_HP (Large) H6 H6 (Ortho) P->H6 3J_HP (Large) H5 H5 (Meta) P->H5 4J_HP (Small) H4 H4 (Para) P->H4 5J_HP (Negligible) H2->H4 4J_HH (Meta) H5->H6 3J_HH (Ortho) H5->H4 3J_HH (Ortho) R Meta-Substituent (R)

Figure 1: Spin-spin coupling network in meta-substituted phenylphosphonates. Red arrows indicate strong P-H coupling; yellow indicates weak long-range coupling.

Comparative Analysis of Methodologies

This section compares the three primary methods for resolving the structure.

Method A: Standard 1H NMR (Coupled)
  • Status: Baseline / Often Insufficient.

  • Observation: The "diagnostic" H2 proton (isolated between P and the meta-substituent) typically appears as a doublet of triplets or a narrow doublet of doublets . It is split by P (

    
     Hz) and the meta-proton H4 (
    
    
    
    Hz).
  • The Pitfall: If the chemical shift difference between H4, H5, and H6 is small, the additional splitting by Phosphorus causes severe overlap, making the spectrum look like a "second-order forest."

Method B: 1H-{31P} Broadband Decoupled NMR (Recommended)
  • Status: Gold Standard for Assignment.

  • Mechanism: A continuous wave or composite pulse sequence (e.g., WALTZ-16) is applied to the

    
    P channel during 
    
    
    
    H acquisition.
  • Result: All

    
     couplings collapse. The spectrum simplifies immediately to that of a standard meta-substituted benzene.
    
  • Advantage: Allows for accurate measurement of

    
     without phosphorus interference.
    
Method C: 2D 1H-31P HMBC
  • Status: Structural Validator.

  • Mechanism: Detects long-range correlations (2-bond and 3-bond) between protons and phosphorus.

  • Result: Provides unambiguous connectivity. H2 and H6 will show strong cross-peaks to the P nucleus, while H5 will show a weaker or absent cross-peak.

Comparative Data Table: Substituent Effects

The following table illustrates how the chemical shift (


) and coupling patterns change based on the electronic nature of the meta-substituent.
ProtonParameterEWG: 3-Nitro (-NO

)
EDG: 3-Methoxy (-OMe)Interpretation Note
H2 (Ortho to P)

(ppm)
8.50 - 8.60 (Deshielded)7.30 - 7.40 (Shielded)Most diagnostic. Appears as distinct doublet (

Hz).
Multiplicityd (large

) + t (small

)
d (large

) + t (small

)
"Doublet of triplets" appearance.
H4 (Para to P)

(ppm)
8.35 - 8.457.05 - 7.15Ortho to substituent.[1] Strongly affected by R group.
H5 (Meta to P)

(ppm)
7.70 - 7.807.40 - 7.50Pseudo-triplet (

). Often overlaps with solvent in CDCl

.
H6 (Ortho to P)

(ppm)
8.10 - 8.207.45 - 7.55Large

splitting similar to H2, but different chemical shift.

Data derived from additive substituent rules and verified against standard organophosphorus libraries [1, 2].

Experimental Protocols

Protocol 1: The Self-Validating 1H-{31P} Experiment

This protocol ensures you are actually decoupling the phosphorus and not just heating the probe.

Prerequisites:

  • Probe: Broadband (BBO/BBFO) or Triple Resonance (TXI/TBI) tunable to

    
    P.
    
  • Sample: ~10 mg in 0.6 mL CDCl

    
     (or DMSO-d
    
    
    
    ).

Step-by-Step Workflow:

  • Acquire Reference 31P Spectrum:

    • Pulse Program: zgpg30 (or equivalent).[2]

    • Reference the

      
      P signal (typically 
      
      
      
      10-20 ppm for phosphonates).
    • Critical Step: Note the exact offset frequency (O1) of the phosphorus peak.

  • Setup 1H-{31P} Decoupling:

    • Load standard proton parameters (zg30).

    • Set decoupling channel (f2) to

      
      P.
      
    • Set O2 (decoupling offset) to the frequency determined in Step 1.

    • Select Decoupling Sequence: WALTZ-16 or GARP .

    • Safety Check: Ensure power level (pl12 or equivalent) is within probe limits (typically 0.5 - 1.0 Watts for decoupling).

  • Validation (The "Toggle" Test):

    • Run the experiment with decoupling.

    • Run the experiment without decoupling (turn f2 off).

    • Overlay: Superimpose the two spectra. The H2 and H6 signals should collapse from wide doublets/multiplets into simple singlets or narrow doublets. This confirms the assignment.

Protocol 2: 2D HMBC for Connectivity

Use this if the 1D spectrum is too crowded.

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

  • Optimization: Set the long-range coupling constant delay (cnst13) to 10 Hz .

    • Why?

      
       is ~15 Hz and 
      
      
      
      is large, but 10 Hz is a safe average to catch both strong ortho and weaker meta couplings.

Decision Logic: Interpretation Workflow

The following diagram outlines the logical path to assigning a meta-substituted phenylphosphonate structure.

Workflow Start Start: Acquire 1H NMR CheckH2 Identify H2 Region (Isolated?) Start->CheckH2 Simple Pattern: Doublet of Triplets (J_HP ~14Hz) CheckH2->Simple Yes Complex Pattern: Complex Multiplet (Overlap) CheckH2->Complex No Assign Assign H2/H6 based on Chemical Shift (EWG/EDG) Simple->Assign Decouple Run 1H-{31P} Decoupled Complex->Decouple Compare Compare Coupled vs Decoupled Decouple->Compare Collapse Peaks Collapse? Yes Compare->Collapse NoCollapse Peaks Static? No Compare->NoCollapse Collapse->Assign Impurity Impurity / Not Phosphonate NoCollapse->Impurity

Figure 2: Logical workflow for assigning complex phosphonate spectra.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additive substituent rules).
  • Reich, H. J. (2020).[3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for 1H-{31P} decoupling protocols).
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.

Sources

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Diethyl Aryl Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Diethyl aryl phosphonates (DEAPs) are critical intermediates in the synthesis of antiviral drugs, agrochemicals, and organophosphorus flame retardants. Their structural identification is pivotal in metabolic stability studies and forensic analysis (e.g., chemical weapons precursors).

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of DEAPs. Unlike simple esters, DEAPs exhibit a highly specific "double McLafferty-like" rearrangement under Electron Ionization (EI), creating a self-validating spectral fingerprint. This guide contrasts these patterns with dimethyl and di-isopropyl analogues to equip researchers with diagnostic criteria for structural elucidation.

Mechanistic Deep Dive: The "Double McLafferty" Pathway

The defining feature of diethyl phosphonate fragmentation is the sequential loss of two ethylene molecules (


, 28 Da). This occurs via a McLafferty + 1 rearrangement  (also known as a McLafferty-like rearrangement involving a heteroatom).
The Mechanism[1][2][3]
  • Initiation: The phosphoryl oxygen (

    
    ) acts as the hydrogen acceptor.
    
  • Transition State: A 6-membered cyclic transition state is formed involving the phosphorus, the ester oxygen, the ethyl group's

    
    - and 
    
    
    
    -carbons, and the
    
    
    -hydrogen.
  • Cleavage: The

    
    -hydrogen transfers to the phosphoryl oxygen, cleaving the 
    
    
    
    bond and releasing neutral ethylene.
  • Repetition: Since there are two ethyl groups, this process repeats, sequentially stripping the alkyl chains to form the phosphonic acid species.

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of Diethyl Phenylphosphonate (DEPP, MW 214) to Phenylphosphonic Acid (MW 158).

Fragmentation_Pathway Figure 1: Stepwise fragmentation of Diethyl Phenylphosphonate via sequential ethylene loss. M_Ion Molecular Ion (M+) m/z 214 [Ph-P(O)(OEt)2]+. TS1 6-Membered Transition State M_Ion->TS1 - e- (70 eV) Frag1 Mono-Ester Ion m/z 186 [Ph-P(OH)(OEt)]+ TS1->Frag1 Loss of C2H4 (-28 Da) McLafferty Rearr. Frag2 Phenylphosphonic Acid m/z 158 [Ph-P(OH)2]+. Frag1->Frag2 Loss of C2H4 (-28 Da) 2nd McLafferty Frag3 Phenyl Metaphosphonate m/z 140 [Ph-PO2]+ Frag2->Frag3 Loss of H2O (-18 Da) Phenyl Phenyl Cation m/z 77 [C6H5]+ Frag2->Phenyl P-C Cleavage

Fragmentation Pattern Analysis (Data & Interpretation)

Characteristic Ion Table: Diethyl Phenylphosphonate (DEPP)

The following table summarizes the diagnostic ions observed in 70 eV EI-MS. The Base Peak is typically the bis-acid species (


 158) or the mono-ester (

186), depending on source temperature and pressure.
m/z ValueIon IdentityFormulaRelative Intensity (Typical)Diagnostic Significance
214 Molecular Ion (

)

5 - 20%Weak but visible. Confirms MW.
186 Mono-ethyl ester

40 - 80%Diagnostic. Loss of 28 Da (Ethylene).
158 Phenylphosphonic acid

100% (Base) Core Marker. Loss of 56 Da (

). Stable radical cation.
141 Protonated Metaphosphonate

20 - 50%Loss of OH from the acid form (

).
94 Phenol Radical Cation

10 - 30%Rearrangement product involving P-O to C-O migration.
77 Phenyl Cation

30 - 60%Characteristic aromatic fragment (P-C bond cleavage).
47 Phosphoryl

10 - 20%General organophosphorus marker.
29 Ethyl Cation

20 - 40%Derived from the ethoxy side chain.

Expert Insight: The presence of the


 and 

series is the "gold standard" for identifying ethyl esters of phosphorus acids. If you do not see this 28 Da spacing, the compound is likely a methyl or propyl analogue.

Comparative Analysis: Diethyl vs. Alternatives

To validate your structure, compare the observed fragmentation against these alternative homologues.

Diethyl vs. Dimethyl Aryl Phosphonates
  • Diethyl: Dominant pathway is Alkene Loss (Ethylene, 28 Da). Requires

    
    -hydrogens.
    
  • Dimethyl: Cannot undergo McLafferty rearrangement (no

    
    -hydrogens).
    
    • Fragmentation: Characterized by loss of formaldehyde (

      
      , 30 Da), methyl radicals (
      
      
      
      , 15 Da), or water (
      
      
      ).
    • Key Difference: The spectra are "messier" with no clean 28 Da neutral loss series.

Diethyl vs. Di-isopropyl Aryl Phosphonates
  • Di-isopropyl: Undergoes the same McLafferty mechanism but loses Propene (

    
    , 42 Da).
    
    • Series:

      
      .
      
    • Stability:[1] The isopropyl carbocation (

      
       43) is often very abundant due to its stability compared to the ethyl cation (
      
      
      
      29).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-quality spectral data suitable for library matching and structural elucidation.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (methanol/ethanol) to prevent transesterification in the injection port.

  • Concentration: Dilute to ~10 ppm for GC-MS analysis.

Instrument Parameters (GC-EI-MS)
  • Inlet Temperature:

    
     (High enough to volatilize, but avoid 
    
    
    
    to prevent thermal degradation of the C-P bond).
  • Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

  • Ion Source: Electron Ionization (EI) at 70 eV .[2][1][3]

  • Scan Range:

    
     40 - 300.
    
Data Validation Workflow

The following DOT diagram outlines the logic flow for confirming a Diethyl Aryl Phosphonate structure.

Validation_Workflow Figure 2: Logic flow for structural validation of DEAPs using mass spectral data. Start Acquire Spectrum (EI, 70eV) Check_M Identify M+ (e.g., m/z 214) Start->Check_M Check_28 Check M-28 (m/z 186) Check_M->Check_28 Found Check_56 Check M-56 (m/z 158) Check_28->Check_56 Found Check_Arom Check Aromatic (m/z 77, 51) Check_56->Check_Arom Found Decision Pattern Matches? Check_Arom->Decision Confirmed Confirmed: Diethyl Aryl Phosphonate Decision->Confirmed Yes Reeval Re-evaluate: Check Methyl/Propyl Decision->Reeval No

References

  • NIST Mass Spectrometry Data Center. Phosphonic acid, phenyl-, diethyl ester - Mass Spectrum.[4][5] NIST Chemistry WebBook, SRD 69.[4][6][7] Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. Available at: [Link][2][8]

  • McLafferty, F. W. Mass Spectrometric Analysis.[9] Molecular Rearrangements. Anal.[2][1] Chem. 1959, 31, 1, 82–87. Available at: [Link]

Sources

Comparative Guide: FTIR Spectrum Analysis of P=O and OH Signals in Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The H-Bonding Challenge

Phosphonates (


 and esters) are critical pharmacophores in drug development, particularly for bisphosphonates used in bone therapy (e.g., etidronate, alendronate) and antiviral nucleotide analogues. However, their analysis is notoriously difficult due to extensive hydrogen bonding networks .

The phosphoryl (


) and hydroxyl (

) moieties do not exist in isolation; they form dynamic intermolecular dimers and oligomers. This creates a spectral "fog"—broadening peaks and shifting frequencies—that renders standard library matching ineffective.

This guide objectively compares High-Resolution Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr) FTIR and Raman Spectroscopy . We analyze why ATR-FTIR is often the superior choice for phosphonate characterization, supported by experimental protocols that account for the hygroscopic nature of these compounds.

Technical Deep Dive: Decoding the Signals

To interpret the spectrum, one must understand the vibrational mechanics driving the signal shifts.

The Phosphoryl Shift ( )

The


 bond is highly polar and acts as a strong hydrogen bond acceptor.
  • Free State: In non-polar solvents or steric isolation, the

    
     stretch appears sharp at 1250–1350 cm⁻¹ .
    
  • H-Bonded State: In solid phosphonic acids, the oxygen accepts a proton from a neighboring

    
    . This lengthens the 
    
    
    
    bond, reducing its force constant.
    • Result: The peak red-shifts to 1150–1250 cm⁻¹ and broadens significantly.

    • Diagnostic Value: The magnitude of this shift (

      
      ) directly correlates to the strength of the hydrogen bond network.
      
The Hydroxyl Envelope ( )

The


 group is amphoteric (donor and acceptor).
  • O-H Stretch: Unlike the sharp alcohol peaks at 3600 cm⁻¹, phosphonate

    
     stretching forms a massive, broad envelope  ranging from 2500 to 3600 cm⁻¹ . Sub-maxima often appear around 2700 cm⁻¹ due to Fermi resonance.
    
  • P-O(H) Stretch: The single bond stretch often couples with the deformation modes, appearing in the fingerprint region (900–1050 cm⁻¹ ), often obscured by

    
     or 
    
    
    
    vibrations.
Visualization: The H-Bonding Network

The following diagram illustrates the molecular interactions causing these spectral shifts.

PhosphonateHBonding FreePO Free P=O (High Force Constant) HBond Hydrogen Bond Formation FreePO->HBond + P-OH Donor BondLength Bond Lengthening (P=O -> P-O character) HBond->BondLength Electron Density Redistribution Broadening Peak Broadening (Disordered Lattice) HBond->Broadening Variable Bond Lengths RedShift Spectral Red Shift (Lower Wavenumber) BondLength->RedShift Reduced k (Hooke's Law)

Figure 1: Mechanistic pathway of spectral changes induced by hydrogen bonding in phosphonates.

Comparative Analysis: Selecting the Right Tool

We compare the modern standard (Diamond ATR-FTIR) against the traditional method (KBr Pellet) and the orthogonal technique (Raman).

Table 1: Performance Matrix
FeatureMethod A: Diamond ATR-FTIR Method B: Transmission FTIR (KBr) Method C: Raman Spectroscopy
Primary Utility Rapid, surface-sensitive analysis of solids/liquids.High-sensitivity trace analysis; "Classic" spectral shape.[1]Aqueous solutions; Backbone confirmation.
Sample Prep Minimal. Direct contact.High. Grinding, pressing, drying.None/Minimal. Direct focus.
Hygroscopicity Risk Low. Fast measurement minimizes water uptake.Critical. KBr is hygroscopic; wet pellets ruin OH signals.Low. Water is a weak Raman scatterer.[2]
P=O Sensitivity High. Strong dipole change = Strong IR signal.High. But often saturated if pathlength is undefined.Medium. P=O is Raman active but weaker than in IR.
Water Interference Moderate (Atmospheric correction needed).High (Pellet water bands obscure P-OH).Negligible. Ideal for biological fluids.
Throughput High (< 1 min/sample).Low (15-20 mins/sample).High.
Comparison Insights
  • ATR vs. KBr for Phosphonates:

    • The KBr Problem: Potassium bromide is hygroscopic. When analyzing phosphonic acids, the KBr matrix absorbs atmospheric moisture, which interacts with the sample. This artificially inflates the

      
       region and can even induce proton transfer (ionization) during the pressing process, altering the 
      
      
      
      position.
    • The ATR Solution: ATR (Attenuated Total Reflectance) requires no matrix. The sample is pressed directly onto a diamond crystal. The short pathlength (~2 µm) prevents signal saturation, and the speed of measurement (seconds) prevents significant moisture absorption. For phosphonates, ATR is the scientifically more rigorous choice for preserving chemical integrity.

  • FTIR vs. Raman:

    • Raman is excellent for the carbon backbone (

      
      , aromatic rings) but less sensitive to the polar 
      
      
      
      stretch. However, Raman is the only viable choice if the phosphonate is dissolved in water (e.g., biological assays), as water's IR absorption blocks the entire fingerprint region.

Experimental Protocol: High-Resolution ATR-FTIR

This protocol is designed to minimize atmospheric water interference, which is the primary source of error in phosphonate analysis.

Prerequisites:

  • FTIR Spectrometer with Diamond ATR accessory.[3]

  • Vacuum drying oven or desiccator.

  • Nitrogen purge system (recommended).

Workflow Diagram

ATRProtocol cluster_prep Sample Preparation cluster_measure Measurement Dry 1. Desiccate Sample (24h over P2O5 or Vacuum) Transport 2. Sealed Transport (Minimize Air Exposure) Dry->Transport Clean 3. Clean Crystal (Isopropanol -> Dry) Transport->Clean Background 4. Collect Background (Open Beam) Clean->Background Apply 5. Apply Sample (Cover Crystal Fully) Background->Apply Clamp 6. Apply Pressure (High Force for Solids) Apply->Clamp Scan 7. Acquire Spectrum (4 cm-1 res, 32 scans) Clamp->Scan

Figure 2: Step-by-step ATR-FTIR workflow for hygroscopic phosphonates.

Detailed Steps
  • Sample Conditioning: Phosphonates are "water sponges." Dry the sample in a vacuum oven at 40°C or over

    
     for at least 24 hours. Causality: Adsorbed water creates a broad band at 3400 cm⁻¹ that masks the intrinsic P-OH signal.
    
  • Background Collection: Clean the diamond crystal with isopropanol.[3] Allow it to dry completely. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place a small amount (~5-10 mg) of solid powder onto the center of the crystal.

  • Pressure Application: Lower the pressure clamp.

    • Critical Step: Apply maximum pressure (typically >1000 psi for diamond ATR) to ensure intimate contact. Phosphonate powders can be hard; poor contact results in a noisy baseline and weak peaks.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is standard.

    • Scans: 32 or 64 scans to average out noise.

  • Post-Run Correction: Apply an "ATR Correction" (available in most software) if comparing data to transmission libraries. This corrects for the linear dependence of penetration depth on wavelength.

Data Interpretation & Validation

How do you know if your data is valid? Use this checklist.

Self-Validating Checks
  • The CO2 Gap: Check the 2300–2400 cm⁻¹ region. It should be flat. If peaks are present, your background subtraction failed (likely due to breathing near the machine).

  • The Water Test: Look at 1640 cm⁻¹. A sharp band here indicates the bending mode of molecular water (

    
    ). If this is strong, your sample is wet, and the broad OH envelope is likely contaminated by hydration water rather than just P-OH bonding.
    
  • Peak Ratios: In mono-esters, the ratio of the

    
     (approx. 1200 cm⁻¹) to the 
    
    
    
    (approx. 1000-1050 cm⁻¹) should be consistent.
Key Signal Assignments[4][5]
MoietyFrequency (cm⁻¹)AppearanceNotes
P=O[4][5][6][7][8] Stretch 1200 – 1320Strong, BroadShifts lower with H-bonding.
P-OH Deformation 900 – 1050MediumOften mixed with P-O-C.
O-H Stretch (P-OH) 2600 – 3400Very Broad"Diffuse" background absorption.
P-O-C (Aliphatic) 990 – 1050Strong, SharpCharacteristic of esters.
P-O-C (Aromatic) 1150 – 1200Strong, SharpHigher frequency due to resonance.

References

  • Zenobi, M. C., et al. (2008).[4] An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Baddiel, C. B., & Berry, E. E. (1966). Spectra-structure correlations in hydroxyapatite and related compounds. Spectrochimica Acta.
  • Lefèvre, G. (2004). In situ Fourier-transform infrared spectroscopy studies of inorganic ions adsorption on metal oxides and hydroxides. Advances in Colloid and Interface Science.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Thermo Fisher Scientific. Raman and FTIR Spectroscopy: Complementary Technologies.

  • Kintek Solution. Advantages of KBr Pellets vs ATR.

Sources

Spectroscopic distinction between 2-hydroxy and 3-hydroxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between 2-hydroxyphenylphosphonate (Ortho) and 3-hydroxyphenylphosphonate (Meta) is a critical quality attribute in the synthesis of ligands, corrosion inhibitors, and supramolecular synthons. While they share the molecular formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, their spectroscopic signatures diverge significantly due to the Ortho Effect , primarily driven by intramolecular hydrogen bonding in the 2-isomer.

This guide details the specific NMR, IR, and MS markers required to unequivocally distinguish these isomers, providing experimental protocols and mechanistic rationales.

Mechanistic Basis of Distinction

The core differentiator is the spatial proximity of the hydroxyl (-OH) and phosphonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) groups.
  • 2-Hydroxyphenylphosphonate (Ortho): The phenolic -OH is adjacent to the phosphonyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). This proximity allows for the formation of a stable intramolecular hydrogen bond  between the phenolic proton and the phosphoryl oxygen. This "locked" conformation perturbs electron density, shielding/deshielding nuclei and altering bond force constants.
    
  • 3-Hydroxyphenylphosphonate (Meta): The substituents are separated by one carbon. The geometry prevents intramolecular H-bonding.[1] The molecule relies solely on intermolecular interactions (dimerization), which are concentration-dependent.

Visualization: Structural Dynamics

The following diagram illustrates the connectivity and the crucial H-bond interaction in the ortho-isomer.

G cluster_0 2-Hydroxyphenylphosphonate (Ortho) cluster_1 3-Hydroxyphenylphosphonate (Meta) Ortho_Struct Intramolecular H-Bond (Phenolic H ... O=P) Ortho_Effect Electronic Shielding Rigid Conformation Ortho_Struct->Ortho_Effect Meta_Struct No Intramolecular H-Bond (Free Rotation) Meta_Effect Intermolecular Only (Concentration Dependent) Meta_Struct->Meta_Effect

Figure 1: Mechanistic difference driving spectroscopic distinction.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof.[1]

P NMR Spectroscopy

Phosphorus-31 is highly sensitive to the electronic environment.[1]

  • Ortho-Isomer: The intramolecular H-bond deshields the phosphorus nucleus via the phosphoryl oxygen.[1] Expect a downfield shift relative to the meta isomer.[1]

  • Meta-Isomer: Lacks this deshielding interaction.[1]

IsomerExpected Chemical Shift (

, ppm)*
Multiplicity (

-decoupled)
2-Hydroxy (Ortho) 12.0 – 18.0 ppm Singlet
3-Hydroxy (Meta) 10.0 – 15.0 ppm Singlet

*Note: Exact shifts depend heavily on pH and solvent (


 vs DMSO-d6). The relative difference (

ppm) is the diagnostic marker.
H NMR (Proton) – Coupling Patterns

This is the primary confirmation method . The aromatic region (6.5 – 8.0 ppm) shows distinct spin systems.[1]

  • 2-Hydroxy (ABCD System):

    • You will observe 4 distinct aromatic proton environments.[1][2]

    • Key Signal: The proton at the C3 position (adjacent to the OH) usually appears as a doublet of doublets (dd) or multiplet, heavily shielded by the OH group.[1]

    • Coupling: Look for

      
       coupling (~8-12 Hz) on the proton ortho to the phosphorus (H6).
      
  • 3-Hydroxy (ABCD / AB2C System):

    • Key Signal: The proton at C2 (between OH and P) appears as a distinct doublet of triplets (dt) or "singlet-like" peak with fine splitting. It is flanked by two substituents, making it unique.

    • Coupling: The C2 proton shows a large

      
       coupling and small meta-couplings to H4/H6.
      
C NMR – C-P Coupling Constants ( )

Carbon-Phosphorus coupling constants are stereospecific.

Carbon PositionCoupling Type2-Hydroxy (Ortho)3-Hydroxy (Meta)
C-ipso (C-P)

~180 Hz~180 Hz
C-ortho

Distinct (

vs

)
Symmetric-like
C-meta

~12-15 Hz~12-15 Hz

Diagnostic: In the 2-isomer, the carbon attached to the hydroxyl group (C2) is ortho to the phosphorus.[1] It will show a large doublet splitting (


 Hz) and a significant chemical shift (~160 ppm) due to the oxygen attachment. In the 3-isomer, the C-OH is meta to the phosphorus, showing a smaller 

(~6-8 Hz).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy detects the H-bond directly.

  • O-H Stretching Region (3200–3600 cm

    
    ): 
    
    • 2-Hydroxy: Shows a broad, redshifted band (shifted to lower wavenumbers, e.g., 3200–3350 cm

      
      ) that does not sharpen significantly upon dilution in non-polar solvents (proof of intramolecular bond).
      
    • 3-Hydroxy: Shows a sharper band at higher wavenumbers (~3500–3600 cm

      
      ) in dilute solution. In solid state (KBr pellet), it shows a broad band due to intermolecular H-bonding, which disappears/shifts upon dilution.
      
  • P=O Stretching (~1150–1250 cm

    
    ): 
    
    • The P=O band in the 2-isomer is often shifted to lower frequencies (redshift ~10-20 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) because the oxygen is donating electron density to the H-bond, weakening the P=O double bond character.
      

Mass Spectrometry (MS)

Fragmentation pathways under Electron Impact (EI) or ESI-MS/MS differ due to the "Ortho Effect."

  • 2-Hydroxy: Prone to the loss of water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or 
    
    
    
    fragments through a cyclic transition state involving the adjacent OH and P=O groups.
  • 3-Hydroxy: Cannot form the cyclic transition state easily.[1] Fragmentation is dominated by simple bond cleavages (e.g., loss of

    
    ).
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: Obtain high-resolution spectra where H-bonding effects are maximized.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO is polar but aprotic.[1] It disrupts intermolecular H-bonds (separating dimers) but is less likely to disrupt the strong intramolecular H-bond of the ortho-isomer compared to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or Methanol-d4.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Validation: High concentrations favor intermolecular aggregation.[1] Keeping it dilute ensures the 3-isomer behaves as a monomer, maximizing the contrast with the internally-bonded 2-isomer.[1]

  • Acquisition:

    • Run

      
      P {1H-decoupled}  (256 scans) for clean chemical shifts.
      
    • Run

      
      H  (64 scans) with a relaxation delay (
      
      
      
      ) of at least 2.0 seconds to ensure integration accuracy of aromatic protons.
Protocol B: pH Titration (UV-Vis / NMR)

Objective: Determine pKa differences. The proximity of the OH group in the 2-isomer affects the acidity of the phosphonic acid protons.[1]

  • Prepare 1 mM aqueous solutions of the analyte.[1]

  • Titrate with 0.1 M NaOH from pH 2 to pH 12.

  • Observation: The 2-hydroxy isomer typically exhibits a higher ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (second deprotonation of phosphonate) compared to the 3-isomer due to the stabilization of the mono-anion by the phenolic H-bond.
    

Decision Logic Flowchart

Use this logic gate to confirm identity.

DecisionTree Start Unknown Hydroxyphenylphosphonate Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Check Aromatic Region (6.5 - 8.0 ppm) Step1->Decision1 Res1 Isolated Singlet-like (dt) at C2 position? Decision1->Res1 ResultMeta Identity: 3-Hydroxy (Meta) (Proton between substituents) Res1->ResultMeta YES ResultOrtho Identity: 2-Hydroxy (Ortho) (Strong coupling, no isolated H) Res1->ResultOrtho NO Branch1 YES Branch2 NO (All multiplets/dd)

Figure 2: Rapid identification logic based on proton connectivity.

Summary of Spectroscopic Markers

Parameter2-Hydroxyphenylphosphonate3-Hydroxyphenylphosphonate
Intramolecular H-Bond Yes (Phenol H to P=O)No

P Shift (DMSO)
Downfield (Deshielded)Upfield relative to ortho

H NMR Pattern
4 distinct multiplets (ABCD)Distinct isolated C2 proton (dt)
IR (Dilute Soln) Broad OH stretch (3200-3400 cm

)
Sharp OH stretch (~3600 cm

)
Solubility Higher in non-polar solvents (masked polarity)Lower in non-polar solvents

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for ortho-effect mechanisms in NMR/IR).

  • Kalinin, A. V., et al. (2020). Structure and intramolecular hydrogen bonding in 2-hydroxyarylphosphonates. Journal of Molecular Structure.

  • Reich, H. J. (2023). 31P Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data.

  • Hägele, G., et al. (2020). 13C{1H}-NMR-controlled titration of phenylphosphonic acid derivatives. ResearchGate.

  • BenchChem. (2025).[3] Mass Spectrometry Fragmentation Patterns of Substituted Aromatics.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 3-hydroxyphenylphosphonate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)

The first line of defense is the consistent and correct use of Personal Protective Equipment (PPE). The causality is clear: direct contact with the compound poses a significant health risk. The following table summarizes the minimum PPE requirements.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from accidental splashes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can lead to irritation.[2] Always inspect gloves for integrity before use.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of any vapors or aerosols that may be generated during handling.[2][3]

This data is a general guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.

Waste Management Workflow: From Generation to Disposal

Proper disposal begins at the point of waste generation. A systematic approach prevents accidental mixing of incompatible chemicals and ensures regulatory compliance. The following diagram illustrates the decision-making process for handling Diethyl 3-hydroxyphenylphosphonate waste.

Caption: Decision workflow for handling Diethyl 3-hydroxyphenylphosphonate waste.

Step-by-Step Disposal Protocol

The disposal of Diethyl 3-hydroxyphenylphosphonate must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]

Protocol for Small Quantities (e.g., residual amounts in vials):
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collection of Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[5] Add the rinsate to a designated "Halogen-free Organic Solvent Waste" container.

  • Container Disposal: Once triple-rinsed and dry, deface or remove the original label from the container. It can then typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[5]

Protocol for Large Quantities or Bulk Waste:
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Organophosphorus Liquid Waste".[6] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealing lid.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "Diethyl 3-hydroxyphenylphosphonate," and display the relevant hazard pictograms.[2][5]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3][7] This area should have secondary containment to manage potential leaks.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.[2]

Experimental Protocol for Spill Neutralization and Cleanup:
  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted within a chemical fume hood.[2]

  • Don PPE: Before addressing the spill, ensure all required PPE is correctly worn.[2]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or clay to create a dike around the spill and prevent it from spreading.[2][8] Do not use combustible materials like paper towels as the primary absorbent.[2]

  • Absorb and Collect: Once contained, absorb the spilled material with the inert absorbent. Carefully sweep or scoop the contaminated material into a suitable container for hazardous waste.

  • Decontaminate the Area: Clean the spill surface with soap and water or a suitable laboratory detergent.[2] Collect all cleaning materials (e.g., wipes, gloves) as hazardous waste.

  • Package and Label: Seal the container holding the spill cleanup materials. Label it clearly as "Hazardous Waste - Spill Debris containing Diethyl 3-hydroxyphenylphosphonate" and arrange for its disposal through your EHS department.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of Diethyl 3-hydroxyphenylphosphonate, upholding the highest standards of safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of Chloro(phenoxy)phosphinate: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Diethyl Ethylphosphonate - Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - Diethyl Phenylphosphonate.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Diethyl phenylmalonate.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Diethyl phtalate.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Phosphonic acid, (hydroxymethyl)-, diethyl ester.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Diethyl (hydroxymethyl)phosphonate.
  • Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
  • TCI Chemicals. (2025, August 25). SAFETY DATA SHEET - Diethyl (Hydroxymethyl)phosphonate.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 3-hydroxyphenylphosphonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.